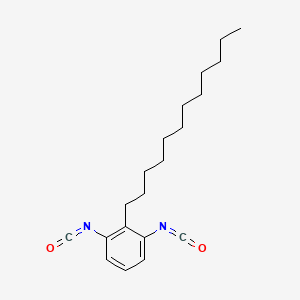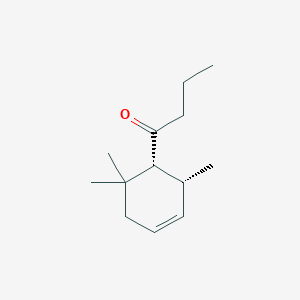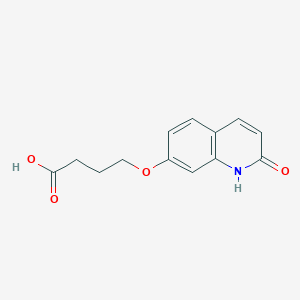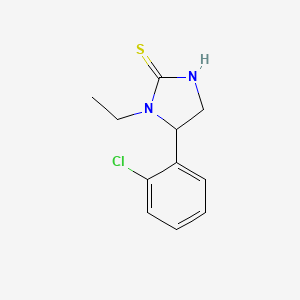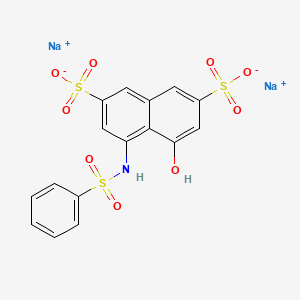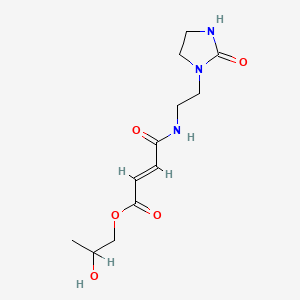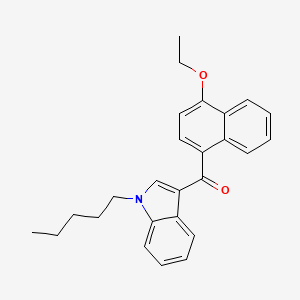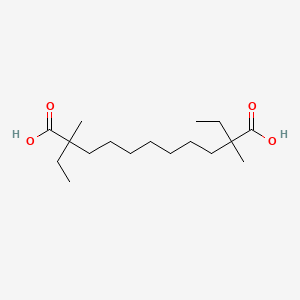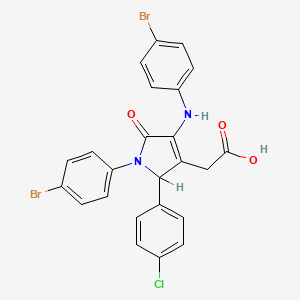
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the acetic acid group via carboxylation.
Step 3: Halogenation to introduce bromine and chlorine atoms at specific positions.
Step 4: Amination to attach the amino group to the pyrrole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Where reactions are carried out in a stepwise manner in large reactors.
Continuous flow synthesis: A more modern approach that allows for the continuous production of the compound, improving efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or amination reagents (e.g., ammonia or amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- depends on its specific interactions with molecular targets. These may include:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-3-acetic acid derivatives: Compounds with similar core structures but different substituents.
Halogenated pyrroles: Compounds with halogen atoms attached to the pyrrole ring.
Aminopyrroles: Compounds with amino groups attached to the pyrrole ring.
Propiedades
Número CAS |
148930-15-8 |
|---|---|
Fórmula molecular |
C24H17Br2ClN2O3 |
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
2-[4-(4-bromoanilino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C24H17Br2ClN2O3/c25-15-3-9-18(10-4-15)28-22-20(13-21(30)31)23(14-1-7-17(27)8-2-14)29(24(22)32)19-11-5-16(26)6-12-19/h1-12,23,28H,13H2,(H,30,31) |
Clave InChI |
YWXLBGLXRGESIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C(=C(C(=O)N2C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



